molecular formula C9H9ClN2O2 B13256464 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

Cat. No.: B13256464
M. Wt: 212.63 g/mol
InChI Key: ZZSSGORDMGWGMW-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the aza-Diels-Alder reaction, which is activated by a Lewis acid. This reaction can produce tetrahydro-naphthyridine derivatives in a regio- and stereoselective manner . Another approach involves the use of Meldrum’s acid instead of β-ketoesters to afford hydroxynaphthyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different reduced forms.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce various substituted naphthyridines.

Scientific Research Applications

4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This combination of features gives it distinct chemical reactivity and potential biological activity, setting it apart from other naphthyridine derivatives.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C9H9ClN2O2/c10-6-3-7(9(13)14)12-8-4-11-2-1-5(6)8/h3,11H,1-2,4H2,(H,13,14)

InChI Key

ZZSSGORDMGWGMW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC(=N2)C(=O)O)Cl

Origin of Product

United States

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